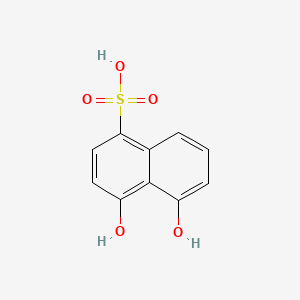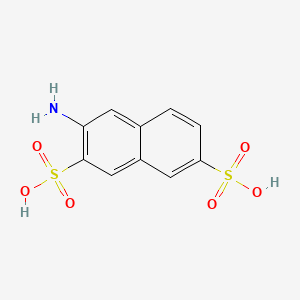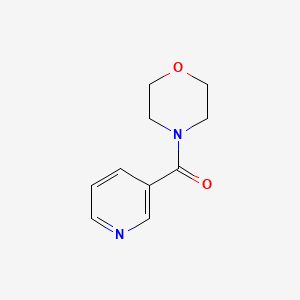![molecular formula C13H8Cl2O3 B1605140 (2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid CAS No. 463351-44-2](/img/structure/B1605140.png)
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid
Vue d'ensemble
Description
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid, also known as 2E-DCPFA, is a chemical compound that is used in a variety of applications. It is a synthetic derivative of acrylic acid, and has been studied extensively in both scientific and medical research.
Applications De Recherche Scientifique
Anti-malarial Agents
A novel lead for anti-malarial agents has been developed, utilizing compounds structurally related to furyl acrylic acids. These compounds, specifically substituted benzophenones with furyl acrylic acid derivatives, exhibited significant activity against multi-drug resistant Plasmodium falciparum strains, highlighting the potential of these compounds in anti-malarial drug development (Wiesner et al., 2003).
Synthesis and Characterization of Furan Compounds
Research on the synthesis and steric configurations of furyl-acrylic acids and their derivatives has contributed to the broader understanding of furan compounds. These studies involve the synthesis of various derivatives and investigating their chemical behavior, which is essential for the development of new chemical entities with potential application in medicinal chemistry and material science (Hirao et al., 1973).
Thermodynamic Properties
The study of thermodynamic properties of furyl-acrylic acids and their derivatives provides valuable insights into their physical and chemical stability, which is crucial for the optimization of synthesis, purification, and application processes. Determining these properties helps in understanding the theoretical nature of these compounds and contributes to the development of new materials and pharmaceuticals (Dibrivnyi et al., 2019).
Fabrication of Composites
The synthesis of compounds derived from furyl acrylic acids has been explored for the fabrication of glass fiber reinforced composites. These studies involve the synthesis of specific furyl acrylic acid derivatives, copolymerization with other monomers, and the characterization of the resulting polymers and composites, highlighting the application of these compounds in material science and engineering (Raval et al., 2002).
Anti-inflammatory Agents
Research has also focused on the conversion of furyl-acrylophenones into anti-inflammatory agents, showcasing the pharmaceutical applications of these compounds. The equilibrium observed in the synthesis process and the screening data reported for these compounds provide a basis for further exploration of their therapeutic potential (Short & Rockwood, 1969).
Propriétés
IUPAC Name |
(E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10-3-1-2-9(13(10)15)11-6-4-8(18-11)5-7-12(16)17/h1-7H,(H,16,17)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUGMMUAUOFEN-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




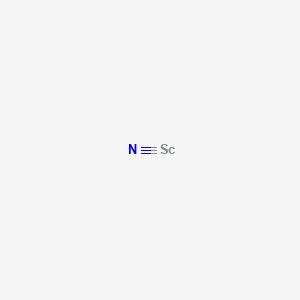
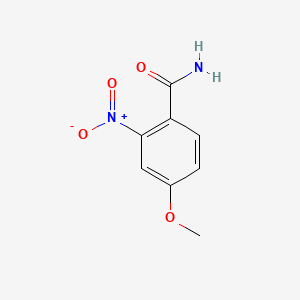

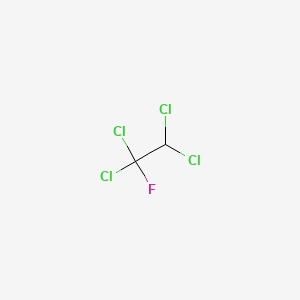
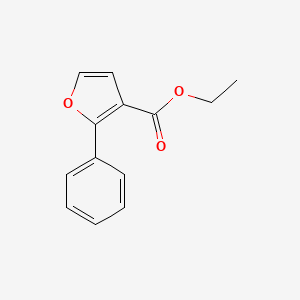
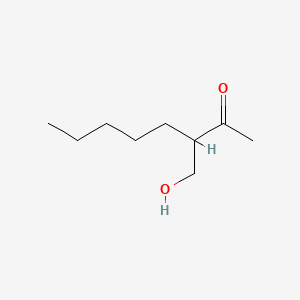
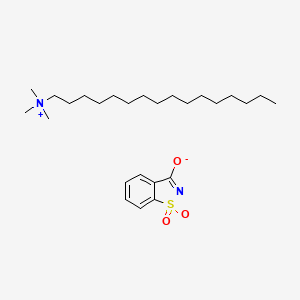
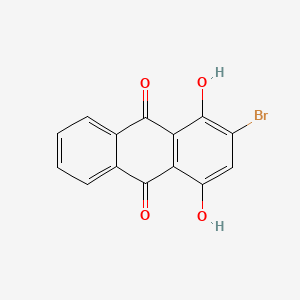
![Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-](/img/structure/B1605074.png)
